molecular formula C13H16N2O3 B1397949 tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate CAS No. 1126424-52-9

tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate

Cat. No.: B1397949
CAS No.: 1126424-52-9
M. Wt: 248.28 g/mol
InChI Key: JBXIIUJOBLCXRJ-UHFFFAOYSA-N
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Description

tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate is an organic compound that belongs to the class of indazole derivatives Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring This particular compound features a tert-butyl ester group at the 1-position and a hydroxymethyl group at the 6-position of the indazole ring

Scientific Research Applications

tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Safety and Hazards

The safety and hazards associated with “tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate” would depend on its specific chemical structure. For similar compounds, safety data sheets provide information on hazards, safe handling practices, and emergency procedures .

Future Directions

The future directions for research on “tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate” would likely involve further exploration of its synthesis, properties, and potential applications. Similar compounds have found use in medicinal chemistry and as intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

    Introduction of the tert-Butyl Ester Group: The tert-butyl ester group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Hydroxymethylation: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of 6-carboxyindazole derivatives.

    Reduction: Formation of 6-(hydroxymethyl)indazole derivatives.

    Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 6-(hydroxymethyl)-1H-indazole-3-carboxylate: Similar structure but with the ester group at the 3-position.

    tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxamide: Similar structure but with a carboxamide group instead of an ester.

Uniqueness

tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and potential applications. The combination of the tert-butyl ester and hydroxymethyl groups provides a distinct set of chemical properties that can be leveraged in various research and industrial contexts.

Properties

IUPAC Name

tert-butyl 6-(hydroxymethyl)indazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-11-6-9(8-16)4-5-10(11)7-14-15/h4-7,16H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXIIUJOBLCXRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)CO)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001145681
Record name 1H-Indazole-1-carboxylic acid, 6-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126424-52-9
Record name 1H-Indazole-1-carboxylic acid, 6-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1126424-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole-1-carboxylic acid, 6-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1-tert-butyl 6-methyl 1H-indazole-1,6-dicarboxylate (766 mg, 2.76 mmol) in anhydrous THF (11 mL) was cooled to −30° C., LiAlH4 (210 mg, 5.53 mmol) was added in portions below −30° C., and the mixture was stirred at this temperature for 1.5 h, added water: 10% NaOH:water=0.8 mL:2.4 mL:0.8 mL carefully, filtered, and the filtrate was concentrated and purified by silica gel chromatograph to afford 100 mg of the title compound (14%). 1H NMR (400 MHz, CDCl3): δ 1.72 (9H, s), 4.86 (2H, s), 7.33 (1H, d, J=8.0 Hz), 7.69 (1H, d, J=8.4 Hz), 8.13 (1H, s), 8.21 (1H, s). [M+H] Calc'd for C13H16N2O3, 249. Found, 249.
Quantity
766 mg
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
210 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
14%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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